molecular formula C15H18N6O4 B13381861 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone

2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone

Cat. No.: B13381861
M. Wt: 346.34 g/mol
InChI Key: YVUVMULMQUVMLL-MZFLBZIZSA-N
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Description

2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone is a complex organic compound that belongs to the class of pteridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pteridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the dihydroxypropyl group: This can be done through alkylation or acylation reactions.

    Incorporation of the pyridinylcarbonyl group: This step may involve coupling reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. Techniques like continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pteridinone derivatives: Compounds with similar core structures but different substituents.

    Pyridine-containing compounds: Molecules that include pyridine rings with various functional groups.

Uniqueness

The uniqueness of 2-amino-6-(1,2-dihydroxypropyl)-5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4(3H)-pteridinone lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H18N6O4

Molecular Weight

346.34 g/mol

IUPAC Name

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-4-one

InChI

InChI=1S/C15H18N6O4/c1-7(22)11(23)9-6-18-12-10(13(24)20-15(16)19-12)21(9)14(25)8-3-2-4-17-5-8/h2-5,7,9,11,22-23H,6H2,1H3,(H4,16,18,19,20,24)/t7-,9?,11-/m0/s1

InChI Key

YVUVMULMQUVMLL-MZFLBZIZSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1CNC2=C(N1C(=O)C3=CN=CC=C3)C(=O)NC(=N2)N)O)O

Canonical SMILES

CC(C(C1CNC2=C(N1C(=O)C3=CN=CC=C3)C(=O)NC(=N2)N)O)O

Origin of Product

United States

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